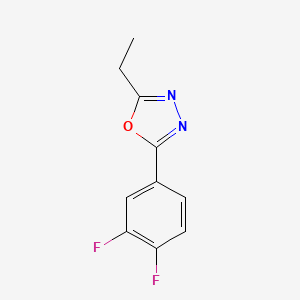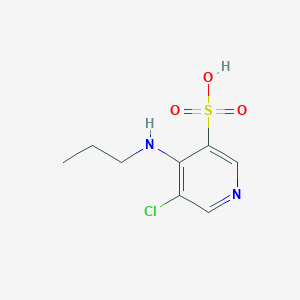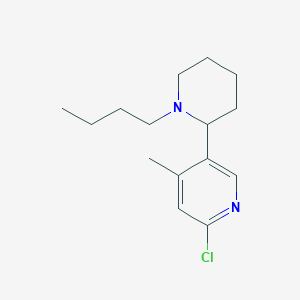
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-丁基哌啶-2-基)-2-氯-4-甲基吡啶是一种属于哌啶衍生物类的化合物。该化合物以一个在氮原子上被丁基取代的哌啶环和一个被氯原子和甲基取代的吡啶环为特征。
准备方法
合成路线和反应条件
5-(1-丁基哌啶-2-基)-2-氯-4-甲基吡啶的合成通常涉及在特定条件下,2-氯-4-甲基吡啶与1-丁基哌啶的反应。反应通常在碱(如碳酸钾)的存在下,在合适的溶剂(如二甲基甲酰胺 (DMF))中于升高的温度下进行。反应通过亲核取代进行,其中哌啶环的氮原子攻击吡啶环的碳原子,取代氯原子。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的产率和纯度进行优化,通常涉及连续流动反应器和自动化系统来精确控制反应参数。催化剂和先进的纯化技术(如色谱法)的使用也可以提高生产过程的效率。
化学反应分析
反应类型
5-(1-丁基哌啶-2-基)-2-氯-4-甲基吡啶可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,如胺或醇。
取代: 吡啶环中的氯原子可以被其他亲核试剂取代,导致形成各种取代衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应,通常在碱和合适溶剂的存在下进行。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会生成 N-氧化物,还原可能会生成胺或醇,而取代反应可能会导致各种取代的吡啶衍生物。
科学研究应用
5-(1-丁基哌啶-2-基)-2-氯-4-甲基吡啶具有多种科学研究应用,包括:
化学: 它被用作合成更复杂分子时的构建单元,以及各种有机反应中的试剂。
生物学: 该化合物可能会被研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 研究可能会探索它作为药物中间体或作为药物开发的先导化合物的潜力。
工业: 它可用于开发新材料、农用化学品和其他工业应用。
作用机制
5-(1-丁基哌啶-2-基)-2-氯-4-甲基吡啶的作用机制取决于其具体应用。在生物系统中,它可能与分子靶标相互作用,如酶、受体或核酸。该化合物的作用通过与这些靶标结合来介导,导致生化途径和细胞过程的调节。需要进行详细的研究以阐明所涉及的确切分子靶标和途径。
相似化合物的比较
类似化合物
5-(1-丁基哌啶-2-基)-2-苯氧基吡啶: 结构类似,但具有苯氧基而不是氯原子。
2-哌啶酮衍生物: 具有哌啶酮核心结构的化合物,通常用于药物。
苯并咪唑: 具有稠合苯和咪唑环的杂环化合物,以其多样的生物活性而闻名。
独特性
5-(1-丁基哌啶-2-基)-2-氯-4-甲基吡啶由于其在吡啶环和哌啶环上的特定取代模式而具有独特性。
属性
分子式 |
C15H23ClN2 |
|---|---|
分子量 |
266.81 g/mol |
IUPAC 名称 |
5-(1-butylpiperidin-2-yl)-2-chloro-4-methylpyridine |
InChI |
InChI=1S/C15H23ClN2/c1-3-4-8-18-9-6-5-7-14(18)13-11-17-15(16)10-12(13)2/h10-11,14H,3-9H2,1-2H3 |
InChI 键 |
HGSADHNGLJJJNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCCC1C2=CN=C(C=C2C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




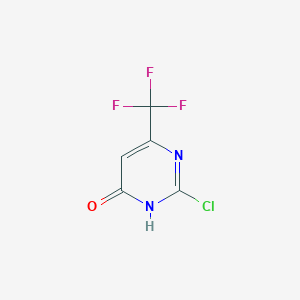
![3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11814389.png)
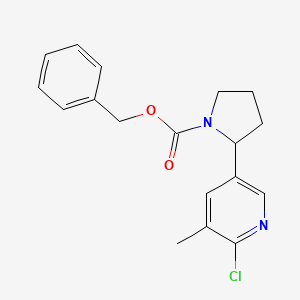

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)


![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)


